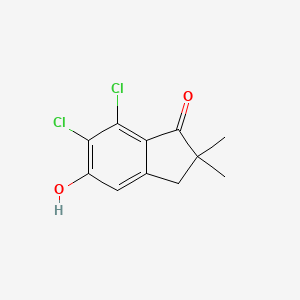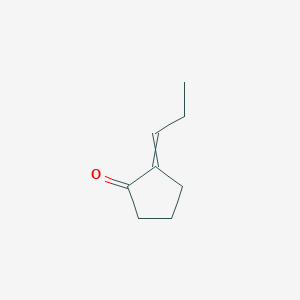
2-Propylidenecyclopentanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propylidenecyclopentanone: is an organic compound with the molecular formula C8H12O . It is a cyclopentanone derivative where a propylidene group is attached to the second carbon of the cyclopentanone ring. This compound is known for its unique structural features and reactivity, making it a subject of interest in various chemical research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2-Propylidenecyclopentanone typically involves the aldol condensation reaction between cyclopentanone and propionaldehyde. The reaction is catalyzed by a base such as sodium hydroxide. The process involves the following steps:
Mixing Reactants: Cyclopentanone and propionaldehyde are mixed in a suitable solvent.
Catalysis: Sodium hydroxide is added to catalyze the reaction.
Reaction Conditions: The mixture is stirred at a temperature range of 50-80°C for several hours.
Product Isolation: The reaction mixture is then neutralized, and the product is extracted and purified.
Industrial Production Methods:
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of phase transfer catalysts can enhance the reaction rate and efficiency. The reaction conditions are optimized to achieve high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
2-Propylidenecyclopentanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the propylidene group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or halides can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted cyclopentanones depending on the nucleophile used.
Scientific Research Applications
2-Propylidenecyclopentanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals
Mechanism of Action
The mechanism of action of 2-Propylidenecyclopentanone involves its reactivity towards various nucleophiles and electrophiles. The propylidene group provides a site for nucleophilic attack, while the carbonyl group can participate in electrophilic reactions. The compound can interact with molecular targets such as enzymes and receptors, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Cyclopentanone: A simpler ketone with similar reactivity but lacks the propylidene group.
2-Heptylidene-cyclopentanone: A similar compound with a longer alkylidene chain.
2-Phenylidenecyclopentanone: A compound with a phenylidene group instead of a propylidene group
Uniqueness:
2-Propylidenecyclopentanone is unique due to its specific structural features, which confer distinct reactivity and applications. The presence of the propylidene group enhances its utility in synthetic chemistry and industrial applications compared to simpler cyclopentanone derivatives .
Properties
CAS No. |
40564-10-1 |
|---|---|
Molecular Formula |
C8H12O |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
(2E)-2-propylidenecyclopentan-1-one |
InChI |
InChI=1S/C8H12O/c1-2-4-7-5-3-6-8(7)9/h4H,2-3,5-6H2,1H3/b7-4+ |
InChI Key |
RBBXMNMQOGQFMV-QPJJXVBHSA-N |
Isomeric SMILES |
CC/C=C/1\CCCC1=O |
Canonical SMILES |
CCC=C1CCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


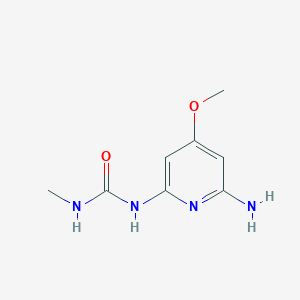
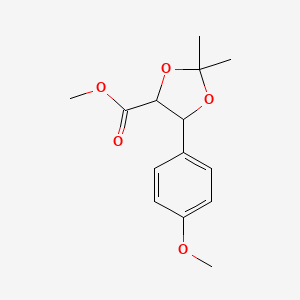
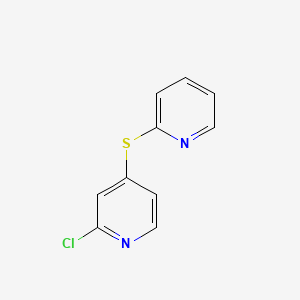
![7-bromo-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B8422854.png)
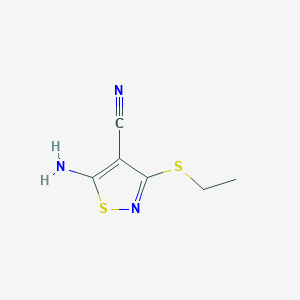
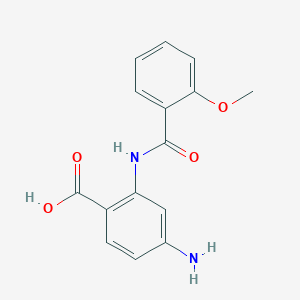
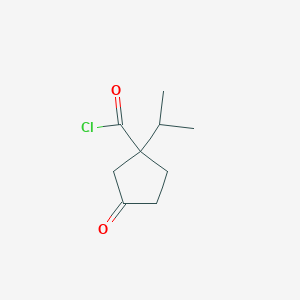
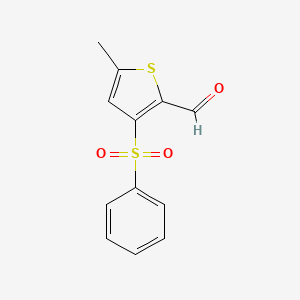

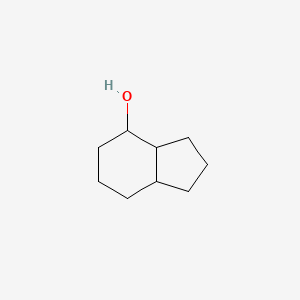
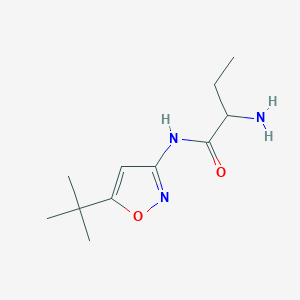
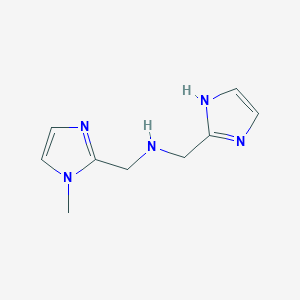
![2-Chloro-4-methyl-5-[4-(trifluoromethyl)phenyl]-1,3-oxazole](/img/structure/B8422931.png)
